![molecular formula C9H11FOS B3098616 3-[(4-Fluorophenyl)thio]propan-1-ol CAS No. 133982-60-2](/img/structure/B3098616.png)
3-[(4-Fluorophenyl)thio]propan-1-ol
Overview
Description
3-[(4-Fluorophenyl)thio]propan-1-ol is a versatile chemical compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorophenyl group attached to a thiopropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)thio]propan-1-ol typically involves the reaction of 4-fluorothiophenol with an appropriate propanol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-fluorothiophenol reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)thio]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-[(4-Fluorophenyl)thio]propanal or 3-[(4-Fluorophenyl)thio]propanone.
Reduction: Formation of 3-[(4-Fluorophenyl)thio]propanethiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Fluorophenyl)thio]propan-1-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)thio]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiopropanol backbone facilitates its incorporation into biological systems. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)thio]propan-1-ol
- 3-[(4-Bromophenyl)thio]propan-1-ol
- 3-[(4-Methylphenyl)thio]propan-1-ol
Uniqueness
3-[(4-Fluorophenyl)thio]propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.
Biological Activity
3-[(4-Fluorophenyl)thio]propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C10H12FOS
- Molecular Weight: 202.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, while the thiopropanol backbone facilitates its incorporation into biological systems. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound is utilized in studies involving enzyme inhibition. It has been shown to affect various metabolic pathways by inhibiting specific enzymes, which can be beneficial in treating diseases associated with enzyme dysregulation.
Antioxidant and Anticancer Activity
A study explored the antioxidant and anticancer properties of derivatives related to this compound. The synthesized compounds demonstrated significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that certain derivatives were more effective against U-87 cells compared to MDA-MB-231 cells, suggesting potential therapeutic applications in oncology .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | U-87 | 5.2 |
Derivative B | MDA-MB-231 | 8.7 |
Protein-Ligand Interactions
This compound has been investigated for its role in protein-ligand interactions. Its structural features allow it to act as a ligand for various receptors, potentially modulating their activity. This aspect is crucial for drug development, particularly for compounds targeting the central nervous system .
Case Study 1: Dopamine Transporter Inhibition
In a preclinical model, a related compound demonstrated effectiveness in reducing the reinforcing effects of cocaine and methamphetamine by acting as a dopamine transporter inhibitor. Although this specific study did not focus directly on this compound, it highlights the potential of similar compounds in addressing substance abuse disorders .
Case Study 2: Cytotoxicity in Cancer Cells
A series of derivatives based on the structure of this compound were synthesized and tested for their anticancer properties. The results showed that modifications to the compound could enhance its cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMKBHMHJZARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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